An In-depth Technical Guide to 3-Bromo-8-methoxyquinoline
An In-depth Technical Guide to 3-Bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-8-methoxyquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, and safety and handling. Particular emphasis is placed on its application as a versatile scaffold for the synthesis of novel bioactive molecules, particularly through palladium-catalyzed cross-coupling reactions. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights into the utilization of this important building block.
Introduction: The Strategic Importance of 3-Bromo-8-methoxyquinoline
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.
3-Bromo-8-methoxyquinoline (CAS No. 103030-27-9) has emerged as a particularly valuable intermediate in this context. The bromine atom at the C-3 position serves as a versatile synthetic handle, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the generation of compound libraries for high-throughput screening. Furthermore, the methoxy group at the C-8 position influences the molecule's electronic properties and can engage in key hydrogen-bonding interactions with biological targets, making this scaffold particularly attractive for the development of targeted therapeutics.
This guide aims to provide a detailed technical overview of 3-Bromo-8-methoxyquinoline, from its fundamental properties to its application in advanced chemical synthesis, thereby empowering researchers to leverage its full potential in their scientific endeavors.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of 3-Bromo-8-methoxyquinoline is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 103030-27-9 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| IUPAC Name | 3-Bromo-8-methoxyquinoline | [3] |
| Synonyms | Quinoline, 3-bromo-8-methoxy- | [2] |
| Appearance | Not explicitly stated, but related bromo-methoxyquinolines are described as solids or oils. | [4][5] |
| Melting Point | Data not available in the searched literature. | |
| Boiling Point | Data not available in the searched literature. | |
| Solubility | Data not available in the searched literature. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Storage | Keep in a dark place, sealed in a dry, room-temperature environment. | [1] |
Note: Experimental data for physical properties such as melting point, boiling point, and solubility were not found in the available literature. Researchers should determine these properties experimentally as needed.
Synthesis of 3-Bromo-8-methoxyquinoline: A Regioselective Approach
The synthesis of 3-bromoquinolines presents a challenge due to the inherent reactivity of the quinoline ring, which typically favors electrophilic substitution at the C-5 and C-8 positions. However, regioselective methods have been developed to achieve bromination at the C-3 position, a crucial step in accessing this valuable intermediate.
Rationale for Regioselective Bromination
Direct bromination of 8-methoxyquinoline with molecular bromine tends to yield the 5-bromo derivative as the major product.[5] To achieve bromination at the C-3 position, a strategy involving the directed lithiation of a pre-functionalized quinoline is often employed. An alternative and highly effective approach involves the bromination of an already substituted 8-methoxyquinoline system, where the existing substituents direct the bromine to the C-3 position.
A key publication by Trécourt et al. in Synthetic Communications describes the regioselective bromination of 5,7-disubstituted 8-methoxyquinolines at the C-3 position.[6] This methodology provides a reliable pathway to 3-bromo-8-methoxyquinoline derivatives. While the full experimental details for the parent 8-methoxyquinoline were not available in the searched abstracts, the principle of this regioselective bromination is a cornerstone for accessing the target compound.
Illustrative Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of 3-Bromo-8-methoxyquinoline, based on the principles of regioselective bromination.
Caption: Synthetic workflow for 3-Bromo-8-methoxyquinoline.
Detailed Experimental Protocol (Hypothetical, based on related procedures)
The following is a hypothetical, step-by-step protocol for the regioselective bromination of an 8-methoxyquinoline derivative, adapted from general procedures for similar transformations. This protocol should be optimized by the end-user.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the 8-methoxyquinoline starting material in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
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Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
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Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) or a dilute solution of bromine in the same solvent to the cooled reaction mixture. The slow addition is crucial to control the exotherm and minimize side reactions.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-Bromo-8-methoxyquinoline.
Spectroscopic Characterization
Accurate structural elucidation of 3-Bromo-8-methoxyquinoline is paramount. The following sections detail the expected spectroscopic data based on the analysis of related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the quinoline ring.
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Expected Chemical Shifts (δ, ppm):
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H2 and H4: These protons on the pyridine ring are expected to be the most deshielded, appearing as doublets in the range of δ 8.5-9.0 ppm.
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Aromatic Protons (H5, H6, H7): These protons on the benzene ring will appear as a multiplet in the range of δ 7.0-8.0 ppm.
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Methoxy Protons (-OCH₃): A singlet corresponding to the three methoxy protons is expected around δ 4.0 ppm.
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¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
C3 (Carbon bearing Bromine): The signal for this carbon is expected to be in the upfield region of the aromatic carbons due to the heavy atom effect of bromine.
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Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of δ 110-155 ppm.
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Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp singlet around δ 55-60 ppm.
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Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule.
-
Expected Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺•) with two peaks of nearly equal intensity at m/z 237 and 239, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
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Predicted Fragmentation: Key fragmentation pathways may include the loss of the bromine atom ([M-Br]⁺) and subsequent fragmentation of the quinoline ring. Predicted collision cross-section (CCS) values for various adducts can also be calculated.[7]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Bromo-8-methoxyquinoline lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. 3-Bromo-8-methoxyquinoline is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C-3 position. This reaction is instrumental in the synthesis of potential kinase inhibitors and other targeted anticancer agents.
Caption: Suzuki-Miyaura coupling of 3-Bromo-8-methoxyquinoline.
Application in Anticancer Drug Discovery
Derivatives of brominated quinolines have shown significant potential as anticancer agents.[2] While specific data for 3-Bromo-8-methoxyquinoline is limited in the searched literature, related compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline have demonstrated significant inhibitory activity against various cancer cell lines.[8] The 3-aryl-8-methoxyquinoline scaffold, accessible via Suzuki coupling, is a key pharmacophore in the development of inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Potential as Kinase Inhibitors
The development of potent and selective kinase inhibitors is a major focus in modern oncology drug discovery. The 3-substituted quinoline framework is a common feature in many kinase inhibitors. The ability to easily diversify the C-3 position of the 8-methoxyquinoline core makes 3-Bromo-8-methoxyquinoline an ideal starting point for the synthesis of focused libraries of potential kinase inhibitors. Standard protocols for in vitro kinase inhibition assays, such as luminescence-based assays that measure ADP production, can be employed to evaluate the biological activity of the synthesized derivatives.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-8-methoxyquinoline (CAS 103030-27-9) was not found in the public domain during the literature search, several suppliers offer to provide one upon request.[3][10][11] Based on the safety information for structurally related compounds such as 3-bromoquinoline and other brominated methoxyquinolines, the following general precautions should be observed.[12][13]
-
Hazard Statements (Anticipated):
-
Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
-
It is imperative to obtain and review the specific Safety Data Sheet from the supplier before handling this compound.
Conclusion
3-Bromo-8-methoxyquinoline is a strategically important heterocyclic building block with significant potential in medicinal chemistry and materials science. Its value is derived from the versatile synthetic handle provided by the C-3 bromine atom, which allows for extensive molecular diversification through reactions such as the Suzuki-Miyaura cross-coupling. The 8-methoxy group further contributes to the electronic and binding properties of its derivatives, making it an attractive scaffold for the development of targeted therapeutics, particularly in the area of oncology. While further characterization of its physical and biological properties is warranted, the available information clearly establishes 3-Bromo-8-methoxyquinoline as a key intermediate for the synthesis of novel and complex molecular architectures. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their ongoing research and development efforts.
References
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Trécourt, F., Mongin, F., Mallet, M., & Quéguiner, G. (n.d.). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications, 25(24). [Link]
-
Chemsrc. (2025). 3-Bromo-8-methoxyquinoline | CAS#:103030-27-9. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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Supporting Information for Visible-light-induced mono-bromination of arenes with BrCCl₃. (n.d.). The Royal Society of Chemistry. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 103030-27-9 | Product Name : 3-Bromo-8-methoxyquinoline. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]
-
Supporting Information for [Article Title]. (n.d.). The Royal Society of Chemistry. [Link]
-
SAFETY DATA SHEET. (n.d.). [Link]
-
Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. [Link]
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PubChem. (n.d.). 3-bromo-8-methoxy-2-methylquinolin-4(1H)-one. [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. [Link]
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PubChemLite. (n.d.). 3-bromo-8-methoxyquinoline (C10H8BrNO). [Link]
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